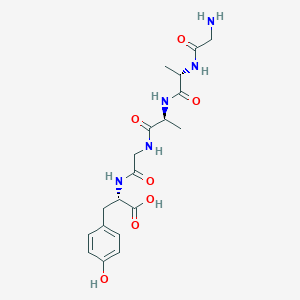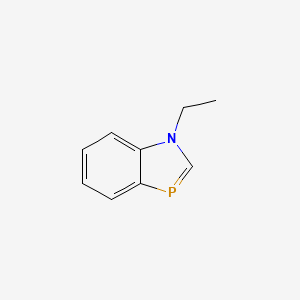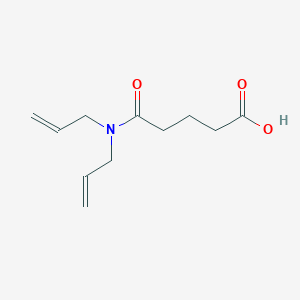![molecular formula C11H12O3 B14235132 [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde CAS No. 395646-48-7](/img/structure/B14235132.png)
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde is an organic compound that features a dioxolane ring with a phenyl group and an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde typically involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
化学反应分析
Types of Reactions
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
科学研究应用
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
作用机制
The mechanism of action of [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
相似化合物的比较
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde can be compared to other dioxolane derivatives and acetaldehyde-containing compounds:
Similar Compounds: 1,3-dioxolane, 2-phenyl-1,3-dioxolane, acetaldehyde, benzaldehyde.
属性
CAS 编号 |
395646-48-7 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]acetaldehyde |
InChI |
InChI=1S/C11H12O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11?/m0/s1 |
InChI 键 |
WCFANIQPEMDKDR-VUWPPUDQSA-N |
手性 SMILES |
C1[C@@H](OC(O1)C2=CC=CC=C2)CC=O |
规范 SMILES |
C1C(OC(O1)C2=CC=CC=C2)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)



![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)


![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)

![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
